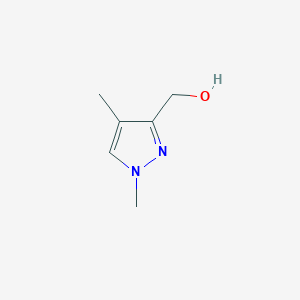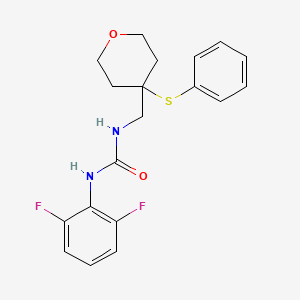
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Some compounds exhibited significant antioxidant activities, suggesting potential for therapeutic applications in oxidative stress-related conditions (Kurt et al., 2015).
Antimicrobial Activities
New quinazolinone derivatives were synthesized and evaluated for their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis Techniques
Research on novel synthesis methods for quinazolinone derivatives has led to the development of efficient protocols for producing these compounds. This is important for expanding the availability of these compounds for further biological testing (Kolosov et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile (1.0 equiv) and triethylamine (1.2 equiv) in acetonitrile and stir for 30 minutes at room temperature.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv) slowly at 0°C.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and quench by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in methanol.", "Step 9: Add urea (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 10: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 11: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
941946-12-9 |
Nom du produit |
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C19H19ClN4O3 |
Poids moléculaire |
386.84 |
Nom IUPAC |
1-(3-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-27-11-5-10-24-17(15-8-2-3-9-16(15)22-19(24)26)23-18(25)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H2,21,23,25) |
Clé InChI |
MKFYVQPBSPDCFJ-HAVVHWLPSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)
![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)